Chicago Sky Blue 6B, also known as Direct Blue 1 or Pontamine Sky Blue, is a synthetic azo dye with the chemical identification number 2610-05-1. This compound is characterized by its vibrant blue color and is widely utilized in various scientific and industrial applications due to its unique properties. It is particularly noted for its role as a counterstain in fluorescence and immunofluorescence histochemistry, enhancing the visibility of biological specimens .
The synthesis of Chicago Sky Blue 6B typically involves a two-step process: diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require either acidic or basic environments to facilitate the formation of the azo bond. Specifically, the production can involve reacting 3,3-dimethoxybenzidine with 4,4'-dihydroxy-1,1'-binaphthyl-3,3'-disulfonic acid under controlled conditions to yield the final product .
In industrial settings, large-scale production utilizes optimized chemical processes to ensure efficiency and yield. The purification steps following synthesis are crucial for obtaining high-quality dye suitable for various applications.
The molecular structure of Chicago Sky Blue 6B includes multiple sulfonate groups which enhance its solubility in water and contribute to its staining properties. The compound can be represented structurally as a large organic acid and diazo dye with the formula:
This structure allows it to interact effectively with biological tissues and other materials during staining processes .
The compound's molecular weight is approximately 682.83 g/mol, and it exhibits strong absorbance in the visible spectrum, making it suitable for applications requiring colorimetric analysis .
Chicago Sky Blue 6B can undergo several types of chemical reactions:
The common reagents and conditions for these reactions include:
Reaction Type | Common Reagents | Resulting Products |
---|---|---|
Oxidation | Potassium permanganate | Oxidized derivatives |
Reduction | Sodium dithionite | Aromatic amines |
Substitution | Various electrophiles | Substituted aromatic compounds |
These reactions highlight the compound's versatility in chemical applications.
Chicago Sky Blue 6B functions primarily as an inhibitor of L-glutamate uptake into synaptic vesicles. Additionally, it has been shown to allosterically inhibit macrophage migration inhibitory factor (MIF), suggesting potential therapeutic roles in neurological contexts .
In laboratory settings, Chicago Sky Blue 6B demonstrates significant inhibition of α-synuclein aggregation, which is relevant in neurodegenerative diseases. The compound binds directly to α-synuclein, disrupting its aggregation and preventing cell-to-cell propagation .
These properties make Chicago Sky Blue 6B suitable for various applications in biological staining and analytical chemistry .
Chicago Sky Blue 6B has diverse applications across several fields:
Vesicular glutamate transporters (Vesicular Glutamate Transporter 1, Vesicular Glutamate Transporter 2, and Vesicular Glutamate Transporter 3) are essential for loading glutamate into synaptic vesicles prior to quantal release. Vesicular Glutamate Transporter 1 predominates in cortical, hippocampal, and cerebellar regions, while Vesicular Glutamate Transporter 2 expression is enriched in thalamic and brainstem nuclei [9]. Chicago Sky Blue 6B selectively inhibits Vesicular Glutamate Transporter 1 and Vesicular Glutamate Transporter 2 function, reducing vesicular glutamate accumulation and subsequent excitatory neurotransmission. This inhibition exhibits significant neuroprotective effects in models of focal cerebral ischemia, where pretreatment with Chicago Sky Blue 6B (10 mg/kg) attenuates ischemia-induced elevations in extracellular glutamate by approximately 65% [7]. Spatiotemporal analysis reveals that cerebral ischemia dynamically upregulates Vesicular Glutamate Transporter 1 expression in the dorsal striatum at 72 hours post-infarct and Vesicular Glutamate Transporter 2 in the cerebral cortex within 24 hours. Chicago Sky Blue 6B administration normalizes these pathological elevations, directly correlating with reduced infarct volumes and improved neurological outcomes comparable to ischemic preconditioning models [7].
Table 1: Spatiotemporal Regulation of Vesicular Glutamate Transporters Post-Cerebral Ischemia
Transporter | Brain Region | Temporal Expression Peak | Fold Increase vs. Sham | Effect of Chicago Sky Blue 6B |
---|---|---|---|---|
Vesicular Glutamate Transporter 1 | Cerebral Cortex | 72 hours | 2.8 ± 0.3 | Normalization to baseline |
Vesicular Glutamate Transporter 1 | Dorsal Striatum | 72 hours | 3.2 ± 0.4 | Normalization to baseline |
Vesicular Glutamate Transporter 2 | Dorsal Striatum | 24 hours | 2.1 ± 0.2 | Normalization to baseline |
Vesicular Glutamate Transporter 2 | Cerebral Cortex | 72 hours | 1.9 ± 0.3 | Normalization to baseline |
Structural analyses indicate that Chicago Sky Blue 6B interacts with a cytoplasmic vestibule within Vesicular Glutamate Transporter 2, a domain characterized by electrostatic interactions that facilitate substrate attraction. Molecular docking studies suggest that the sulfonated groups of Chicago Sky Blue 6B may engage residues within this vestibule, impeding glutamate translocation [8] [10].
Chicago Sky Blue 6B functions as a competitive inhibitor of vesicular glutamate uptake, directly binding the glutamate recognition site on vesicular transporters. Kinetic analyses using isolated synaptic vesicles demonstrate that Chicago Sky Blue 6B competes with glutamate for transporter binding with an inhibitory concentration 50 of 22 μM, comparable to the ergot alkaloid bromocriptine but with superior specificity [3] [5]. The inhibition follows classical Michaelis-Menten kinetics, where Chicago Sky Blue 6B increases the apparent Michaelis constant for glutamate without altering maximal velocity, confirming direct competition at the substrate-binding site [3]. This mechanism reduces vesicular glutamate accumulation by approximately 70–80% at saturating inhibitor concentrations, effectively diminishing the quantal size available for synaptic release [5] [10].
Table 2: Kinetic Parameters of Vesicular Glutamate Transporter Inhibition by Chicago Sky Blue 6B
Parameter | Glutamate Alone | Glutamate + Chicago Sky Blue 6B (50 μM) | Change (%) |
---|---|---|---|
Michaelis Constant (μM) | 1.2 ± 0.3 | 4.8 ± 0.6 | +300% |
Maximal Velocity (nmol/min/mg) | 8.5 ± 0.9 | 8.2 ± 1.1 | -3.5% |
Inhibitory concentration 50 (μM) | - | 22 ± 3 | - |
Vesicular Glutamate Uptake (% control) | 100% | 22 ± 5% | -78% |
Structure-activity relationship studies reveal that Chicago Sky Blue 6B belongs to a pharmacophore class characterized by symmetric anionic groups (sulfonates or carboxylates) separated by 16–20 Å. This spatial configuration optimally engages dual substrate-binding domains within the Vesicular Glutamate Transporter lumen, as demonstrated through homology modeling of Vesicular Glutamate Transporter 2 based on the D-galactonate transporter structure. Key interactions involve ionic bonds between Chicago Sky Blue 6B’s sulfonate groups and arginine 88 and arginine 211 residues, alongside hydrophobic contacts with histidine 199 and phenylalanine 219 [10]. The inhibition is chloride-dependent, with reduced efficacy under low-chloride conditions, indicating shared mechanistic elements with physiological glutamate transport modulation [5].
Chicago Sky Blue 6B demonstrates structural homology to the macrophage migration inhibitory factor inhibitor p425, a sulfonated azo compound that binds at trimer-trimer interfaces. Although direct studies with Chicago Sky Blue 6B are limited, its structural analog p425 exhibits potent allosteric inhibition of macrophage migration inhibitory factor via non-competitive mechanisms [6]. Crystallographic analyses reveal that p425 binds at the interface of two macrophage migration inhibitory factor trimers, forming hydrophobic interactions stabilized by hydrogen bonding across four residues from three distinct monomers. This binding disrupts macrophage migration inhibitory factor’s tautomerase activity (inhibitory concentration 50 ≈ 5 μM) and receptor binding functions, particularly interactions with the CD74 receptor ectodomain [6].
Table 3: Allosteric Inhibition Parameters of Macrophage Migration Inhibitory Factor by p425
Functional Assay | Baseline Activity | Activity with p425 (10 μM) | Inhibition (%) | Key Residues Involved |
---|---|---|---|---|
HPP Tautomerase Activity | 100% | 18 ± 4% | 82% | Proline 1, Lysine 32 |
CD74 Receptor Binding | 100% | 29 ± 6% | 71% | Asparagine 97, Tyrosine 95 |
TNFα Secretion (LPS-stimulated) | 100% | 41 ± 5% | 59% | Not applicable |
The binding site identified for p425 represents a novel allosteric regulatory domain distinct from the catalytic Proline 1 residue targeted by conventional macrophage migration inhibitory factor inhibitors. This mechanism preserves enzyme structure while functionally inactivating both enzymatic and cytokine properties, positioning Chicago Sky Blue 6B-like compounds as potential leads for disrupting neuroinflammatory cascades [6]. Given macrophage migration inhibitory factor’s established role in amplifying pro-inflammatory responses in neurological disorders, Chicago Sky Blue 6B’s structural similarity to p425 suggests unexplored potential for mitigating neuroinflammation through this pathway.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: